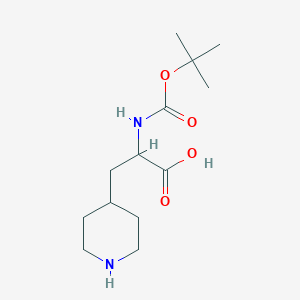

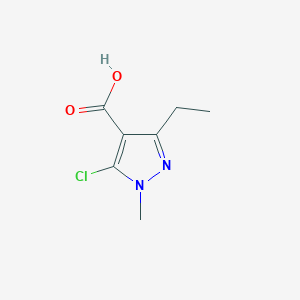

N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

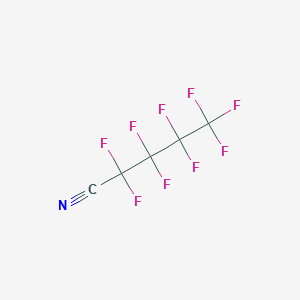

“N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine” is a chemical compound that falls under the category of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This compound is used as a chemical intermediate in the synthesis of proteins and polypeptides .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Chemical Reactions Analysis

The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .科学的研究の応用

-

Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes

- Scientific Field : Chemistry .

- Application Summary : This research focused on the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes via addition/elimination with 3-Methoxypropylamine .

- Methods of Application : The research involved the development of a new strategy for deprotection of this complexant class. A serendipitous result facilitated utilization of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .

- Results or Outcomes : The method development, application to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives, a ten-fold scale-up reaction, and experimental evaluation of a preliminary mechanistic hypothesis are reported .

-

Synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]- (S)-2,5-diaminopentanoic Acid

- Scientific Field : Biochemistry .

- Application Summary : This research involved the synthesis of a new compound, N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]- (S)-2,5-diaminopentanoic acid .

- Methods of Application : The compound was synthesized by the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid (Boc-L-ornithine) and N-Fmoc-2-aminoacetaldehyde (N-Fmoc-glycinal) in the presence of sodium cyanoborohydride in methanol containing 1% acetic acid at room temperature .

- Results or Outcomes : The research resulted in the successful synthesis of the compound .

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines

- Scientific Field : Organic Chemistry .

- Application Summary : This research focused on the N-Boc protection of the amine moiety in a variety of compounds with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions .

- Methods of Application : The research involved a simple, efficient, and eco-friendly protocol for the N-Boc protection .

- Results or Outcomes : The corresponding monocarbamate was obtained in excellent yields on short reaction times .

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis

- Scientific Field : Biochemistry .

- Application Summary : This research focused on the synthesis of dipeptides using tert-butyloxycarbonyl-protected amino acid ionic liquids .

- Methods of Application : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 min .

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions

- Scientific Field : Organic Chemistry .

- Application Summary : This research focused on the N-Boc protection of the amine moiety in a variety of compounds with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions .

- Methods of Application : The corresponding monocarbamate was obtained in excellent yields on short reaction times .

- Results or Outcomes : The corresponding monocarbamate was obtained in excellent yields on short reaction times .

-

Development of a Practical Synthetic Method for N-tert-Butoxycarbonyl

- Scientific Field : Organic Chemistry .

- Application Summary : This research focused on the development of a practical synthetic method for N-tert-Butoxycarbonyl .

- Methods of Application : The details of the methods of application are not provided in the search results .

- Results or Outcomes : The details of the results or outcomes are not provided in the search results .

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis

- Scientific Field : Biochemistry .

- Application Summary : This research focused on the synthesis of dipeptides using tert-butyloxycarbonyl-protected amino acid ionic liquids .

- Methods of Application : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 min .

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions

- Scientific Field : Organic Chemistry .

- Application Summary : This research focused on the N-Boc protection of the amine moiety in a variety of compounds with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions .

- Methods of Application : The corresponding monocarbamate was obtained in excellent yields on short reaction times .

- Results or Outcomes : The corresponding monocarbamate was obtained in excellent yields on short reaction times .

-

Development of a Practical Synthetic Method for N-tert-Butoxycarbonyl

- Scientific Field : Organic Chemistry .

- Application Summary : This research focused on the development of a practical synthetic method for N-tert-Butoxycarbonyl .

- Methods of Application : The details of the methods of application are not provided in the search results .

- Results or Outcomes : The details of the results or outcomes are not provided in the search results .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSLPLJHKDISRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCNCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370378 |

Source

|

| Record name | SBB027343 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine | |

CAS RN |

368866-13-1 |

Source

|

| Record name | SBB027343 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1608126.png)

![[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1608130.png)